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Introduction

These application notes provide a comprehensive overview and detailed protocols for the use
of 1D228, a novel c-Met and TRK inhibitor, in preclinical studies involving MHCC97H xenograft
mouse models. The MHCC97H cell line, derived from human hepatocellular carcinoma, is
characterized by its high metastatic potential and expression of c-Met, making it a relevant
model for evaluating targeted cancer therapies.[1][2][3] The compound 1D228 has
demonstrated potent anti-tumor activity by targeting both tumor cell proliferation and
angiogenesis, offering a promising therapeutic strategy for cancers with c-Met or NTRK
abnormalities.[4][5][6]

Mechanism of Action of 1D228

1D228 is a tyrosine kinase inhibitor that exerts its anti-tumor effects through the dual inhibition
of c-Met and Tropomyosin receptor kinase (TRK).[4][5] Mechanistic studies have revealed that
1D228 significantly inhibits the phosphorylation of both c-Met and TRKB.[4][6] This inhibition
disrupts downstream signaling pathways, leading to several anti-cancer effects:

e Inhibition of Tumor Cell Proliferation: 1D228 induces GO/G1 phase cell cycle arrest by
downregulating Cyclin D1.[4][5]
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e Anti-Angiogenesis: The compound has been shown to suppress the migration and tube
formation of endothelial cells, key processes in the formation of new blood vessels that
supply tumors.[4][5][6]

 Induction of Apoptosis: Histological analysis of tumor tissues from in vivo models treated with
1D228 confirmed the induction of cancer cell apoptosis.[5]

Biochemical assays have shown that 1D228 has a potent inhibitory effect on c-Met kinase, with
an IC50 value of 0.98 nM, which is lower than the reference compound Tepotinib (3.7 nM).[7] In
cell-based assays, 1D228 selectively inhibited the proliferation of MHCC97H and MKN45
cancer cell lines, with IC50 values of 4.3 nM and 1 nM, respectively.[7]

Quantitative Data Summary

The in vivo efficacy of 1D228 has been demonstrated in both gastric and liver tumor models.[4]
[5] The following table summarizes the key quantitative data from these studies.

Tepotinib (Positive

Parameter 1D228 Reference
Control)
Tumor Model Gastric (MKN45) Gastric (MKN45) [5]
Dosage 8 mg/kg/day 8 mg/kg/day [5]
Tumor Growth
o 94.8% 67.61% [5]
Inhibition (TGI)
Tumor Model Liver (MHCC97H) Liver (MHCC97H) [5]
Dosage 4 mg/kg/day 4 mg/kg/day [5]
Tumor Growth
93.4% 63.9% [5]

Inhibition (TGI)

Experimental Protocols
Protocol 1: Establishment of MHCC97H Xenograft
Mouse Model
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This protocol describes the subcutaneous implantation of MHCC97H cells into immunodeficient
mice to establish a xenograft tumor model.

Materials:

MHCC97H human hepatocellular carcinoma cell line[1][8]

o DMEM, high glucose, pyruvate (#41966-052, Thermo Fisher Scientific)
o Fetal Bovine Serum (FBS)

 Penicillin/Streptomycin

e Trypsin-EDTA

o Phosphate-Buffered Saline (PBS), sterile

o Matrigel (optional)

e 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice)[9][10]
o Sterile syringes and needles

o Calipers

e Animal housing facility compliant with institutional guidelines
Procedure:

e Cell Culture: Culture MHCC97H cells in DMEM supplemented with 10% FBS and 1X
penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.[8] The doubling
time for MHCC97H cells is approximately 34.2 hours.[1]

e Cell Preparation: When cells reach 80-90% confluency, wash them with PBS and detach
using Trypsin-EDTA. Resuspend the cells in a serum-free medium and determine the cell
viability and count using a hemocytometer or automated cell counter.
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« Injection Preparation: Centrifuge the cell suspension and resuspend the cell pellet in a
sterile, serum-free medium or PBS at a concentration of 1 x 10"7 cells/mL. For enhanced
tumor take rate, cells can be resuspended in a 1:1 mixture of serum-free medium and
Matrigel. Keep the cell suspension on ice until injection.

e Animal Inoculation:
o Anesthetize the mice according to approved institutional protocols.

o Inject 100 pL of the cell suspension (containing 1 x 1076 cells) subcutaneously into the
right flank of each mouse.[11]

e Tumor Growth Monitoring:

o

Monitor the mice regularly for tumor formation.

[¢]

Once tumors become palpable, measure the tumor volume using calipers at least twice a
week. Tumor volume can be calculated using the formula: Volume = (Length x Width"2) /
2.

o

Monitor the general health and body weight of the mice.

The study can commence when tumors reach a predetermined size (e.g., 100-200 mma3).

[¢]

Protocol 2: In Vivo Anti-Tumor Efficacy Study of 1D228

This protocol outlines the procedure for evaluating the anti-tumor efficacy of 1D228 in the
established MHCC97H xenograft mouse model.

Materials:

Established MHCC97H xenograft mouse models (from Protocol 1)

1D228 compound

Vehicle control (e.g., appropriate buffer or solvent for 1D228)

Positive control (e.g., Tepotinib)
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e Dosing syringes and needles (appropriate for the route of administration)
o Calipers

e Analytical balance

Procedure:

» Animal Grouping: Once the tumors reach the desired size, randomize the mice into different
treatment groups (e.g., n=8-10 mice per group).[10] Typical groups include:

o Vehicle Control
o 1D228 (at various doses)
o Positive Control (Tepotinib)
e Drug Administration:
o Prepare the dosing solutions of 1D228, vehicle, and positive control.

o Administer the treatments to the respective groups. The route of administration (e.g., oral
gavage, intraperitoneal, intravenous) and dosing schedule should be based on prior
pharmacokinetic and tolerability studies.[10][12] For example, a daily oral gavage
administration could be used.

» Data Collection:
o Measure tumor volumes and body weights of the mice 2-3 times per week.
o Observe the mice for any signs of toxicity.

e Endpoint:

o The study can be terminated when tumors in the control group reach a predetermined
maximum size, or after a specific duration of treatment.

o At the end of the study, euthanize the mice according to approved protocols.
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o Excise the tumors, weigh them, and process them for further analysis (e.g., histology,
immunohistochemistry, Western blotting).

o Data Analysis:

o Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of
control group at endpoint)] x 100.

o Perform statistical analysis to determine the significance of the observed differences
between treatment groups.

Visualizations
Signaling Pathway of 1D228
1D228
Inhibits Inhibits
Phosphorylation
Cell Cycle Arrest (G0/G1) Inhibition of Angiogenesis Apoptosis

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Proposed signaling pathway of 1D228 in cancer cells.

5 iecion o ice R R ]

Click to download full resolution via product page

Caption: Experimental workflow for the xenograft mouse model study.
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Caption: Logical relationship of the experimental design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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